molecular formula C27H25FN2O4S B2398625 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one CAS No. 892764-59-9

1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one

Cat. No.: B2398625
CAS No.: 892764-59-9
M. Wt: 492.57
InChI Key: XZBYHMNHNDWGIB-UHFFFAOYSA-N
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Description

1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the benzyl group: This step might involve a benzylation reaction using benzyl halides.

    Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Morpholino group addition: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Fluoroquinolones: A class of antibiotics.

Uniqueness

1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-19-7-9-21(10-8-19)35(32,33)26-18-30(17-20-5-3-2-4-6-20)24-16-25(29-11-13-34-14-12-29)23(28)15-22(24)27(26)31/h2-10,15-16,18H,11-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBYHMNHNDWGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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